5,6-Dimethylbenzimidazole-1-carboxanilide
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Overview
Description
5,6-Dimethylbenzimidazole-1-carboxanilide is an organic compound with the molecular formula C16H15N3O and a molecular weight of 265.317 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzimidazole-1-carboxanilide typically involves the reaction of 5,6-dimethylbenzimidazole with an appropriate carboxylic acid derivative, such as an anhydride or an ester, under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs . The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylbenzimidazole-1-carboxanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
5,6-Dimethylbenzimidazole-1-carboxanilide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Dimethylbenzimidazole-1-carboxanilide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dimethylbenzimidazole-1-carboxanilide include other benzimidazole derivatives, such as:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5,6-dimethyl-N-phenylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-11-8-14-15(9-12(11)2)19(10-17-14)16(20)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20) |
InChI Key |
PMGXHPXNDTWFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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